molecular formula C14H22S B14424552 2,7-Di-tert-butylthiepin CAS No. 83670-21-7

2,7-Di-tert-butylthiepin

Cat. No.: B14424552
CAS No.: 83670-21-7
M. Wt: 222.39 g/mol
InChI Key: QJDZGLJXRXAYHV-UHFFFAOYSA-N
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Description

Seven-Membered Sulfur-Containing Heterocycles: An Overview

Seven-membered heterocycles containing a sulfur atom are a significant class of compounds in organic chemistry. acs.orgnih.govresearchgate.net This category includes various structures, such as thiepins, thiepanes, and their fused derivatives like benzothiepins and dibenzothiepins. google.comresearchgate.net Thiepins are fully unsaturated seven-membered rings containing one sulfur atom. thieme-connect.de As 8π-electron systems, they are predicted to be antiaromatic, a factor that contributes significantly to their reactivity and general instability. thieme-connect.de Other related structures include thiepanes, which are the fully saturated analogues, and various dihydro and tetrahydro derivatives. researchgate.net The study of these heterocycles is driven by their unique electronic structures and potential applications in materials science and medicinal chemistry. nih.govmit.eduacs.org

Historical Context of Thiepin Research and Challenges in Isolation

The history of thiepin chemistry is marked by the persistent challenge of isolating the parent compound and its simple derivatives. thieme-connect.de Early research was often complicated by the pronounced kinetic instability of the thiepin ring system. smu.edu The primary reason for this instability is the molecule's antiaromatic character and its facile tendency to undergo sulfur extrusion to form the thermodynamically more stable benzene (B151609) ring. thieme-connect.desmu.edu This process is believed to occur through a valence tautomerism, where the thiepin ring electrocyclically closes to form a 7-thiabicyclo[4.1.0]hepta-2,4-diene intermediate, also known as a thianorcaradiene. thieme-connect.descite.ai This intermediate then readily loses a sulfur atom to yield benzene. thieme-connect.de Computational studies have calculated a significant enthalpic difference favoring the thianorcaradiene tautomer over the thiepin. thieme-connect.de Overcoming this inherent instability proved to be a major hurdle for chemists for many years, with the parent thiepin remaining elusive. thieme-connect.de Strategies to stabilize the thiepin ring have included the introduction of electron-withdrawing groups or fusing the ring to aromatic systems, as seen in benzothiepins. electronicsandbooks.com

2,7-Di-tert-butylthiepin as a Prototypical Stable Monocyclic Thiepin

A significant breakthrough in thiepin chemistry was the synthesis of this compound in 1982. globalauthorid.comresearchgate.netacs.org This compound was the first example of a thermally stable, isolable, and simple monocyclic thiepin. smu.eduglobalauthorid.com Its remarkable stability is attributed to the steric hindrance provided by the two bulky tert-butyl groups at the 2- and 7-positions, which are adjacent to the sulfur atom. smu.edusrce.hr These groups effectively shield the reactive thiepin ring, kinetically inhibiting the sulfur extrusion pathway. smu.edu The synthesis was achieved via a ring-expansion reaction from a 2,6-di-tert-butylthiopyrylium salt. researchgate.netwikipedia.org

The isolation of this compound allowed for the first detailed experimental investigation of the physical and chemical properties of a simple thiepin. smu.edu X-ray crystallographic analysis revealed that the molecule adopts a boat conformation in the solid state. thieme-connect.de Spectroscopic and structural data indicated significant bond length alternation within the ring, suggesting a localized polyene character rather than a delocalized antiaromatic system. thieme-connect.de This compound, therefore, serves as a crucial prototype for understanding the fundamental structure and reactivity of the thiepin ring system. smu.edu

Properties of this compound

The successful isolation of this compound has allowed for its thorough characterization using various analytical techniques.

Physical Properties

This compound is a colorless, crystalline solid at room temperature. wikipedia.org Its physical properties have been documented as follows:

PropertyValue
Molecular Formula C₁₄H₂₂S
Molar Mass 222.39 g·mol⁻¹ wikipedia.org
Melting Point 36–36.5 °C wikipedia.org
Appearance Colorless solid wikipedia.org
Density 1.08 g·cm⁻³ wikipedia.org

This table presents key physical properties of this compound.

Spectroscopic Data

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), has been instrumental in elucidating the structure of this compound. The ¹H-NMR coupling constants provide strong evidence for the bond-alternating nature of the thiepin ring. thieme-connect.de

NucleusChemical Shift (δ)Coupling Constants (J)
¹H NMR Data not fully available in searched sourcesJ₃,₄ = J₅,₆ = 5.5 Hz; J₄,₅ = 10.6 Hz thieme-connect.de
¹³C NMR Data not available in searched sources

This table summarizes the available NMR spectroscopic data for this compound, highlighting the coupling constants that support its non-aromatic, polyenic structure.

Structural and Stability Analysis

X-ray Crystallography and Molecular Structure

The molecular structure of this compound has been definitively determined by X-ray crystallography. thieme-connect.deresearchgate.net

Conformation : In the solid state, the seven-membered ring adopts a distinct boat conformation. The sulfur atom and the two adjacent carbon atoms (C2 and C7) form the bow of the boat. thieme-connect.de

Bond Lengths : The carbon-carbon bond lengths within the ring exhibit clear alternation between single and double bond character. The C2-C3, C4-C5, and C6-C7 bonds are shorter, consistent with double bonds, while the C3-C4 and C5-C6 bonds are longer, approximating single bonds. thieme-connect.de This observation contradicts the idea of a delocalized 8π-electron system and supports a model of a localized polyene. thieme-connect.de

Thermal Stability and Isomerization

Compared to other thiepins, the 2,7-di-tert-butyl derivative shows significant thermal stability. smu.eduglobalauthorid.com This stability is primarily a result of the kinetic barrier imposed by the bulky tert-butyl groups, which sterically hinder the electrocyclic ring closure to the thianorcaradiene intermediate necessary for sulfur extrusion. smu.edu While stable, the compound is not inert. Upon heating to 130°C, it undergoes thermal decomposition, extruding sulfur to form o-di-tert-butylbenzene. scite.ai Theoretical studies have investigated the energetics of the valence tautomerization between 2,7-di-substituted thiepins and their corresponding benzene episulfide (thianorcaradiene) isomers. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83670-21-7

Molecular Formula

C14H22S

Molecular Weight

222.39 g/mol

IUPAC Name

2,7-ditert-butylthiepine

InChI

InChI=1S/C14H22S/c1-13(2,3)11-9-7-8-10-12(15-11)14(4,5)6/h7-10H,1-6H3

InChI Key

QJDZGLJXRXAYHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C(S1)C(C)(C)C

Origin of Product

United States

Synthetic Strategies for 2,7 Di Tert Butylthiepin and Its Derivatives

Early Synthetic Approaches for Monocyclic Thiepins

The initial forays into the synthesis of monocyclic thiepins were met with limited success due to the antiaromatic character and thermal lability of the parent ring system. Early strategies often resulted in the extrusion of sulfur to form the more stable benzene (B151609) ring. Computational studies have suggested that the parent thiepin, C6H6S, is unstable and readily eliminates a sulfur atom to form benzene via a thianorcaradiene intermediate. google.com However, the development of synthetic routes to substituted and more stable thiepins has paved the way for the isolation and characterization of this class of compounds.

Specific Synthesis of 2,7-Di-tert-butylthiepin

The successful synthesis of the stable, crystalline this compound has been a significant milestone in thiepin chemistry. The presence of the bulky tert-butyl groups at the α-positions to the sulfur atom provides kinetic stability, preventing the typical decomposition pathways.

Precursor-Based Synthesis: The Role of Thiopyrylium Salts

A key precursor for the synthesis of this compound is the corresponding thiopyrylium salt, 2,6-di-tert-butylthiopyrylium perchlorate. While the direct conversion of this specific salt to the thiepin is not extensively detailed in readily available literature, the general reactivity of pyrylium and thiopyrylium salts provides a basis for this transformation. These salts are known to react with various nucleophiles, which can lead to ring-opening and subsequent rearrangement or cyclization reactions to form seven-membered rings.

Multi-Step Cyclization and Alkylation Strategies

A confirmed multi-step synthesis of this compound involves the photochemical rearrangement of a spiro-fused thiirane intermediate. This approach highlights a creative and effective method to construct the challenging thiepin ring system. The key steps of this synthesis are outlined below:

StepReactant(s)Reagent(s) and ConditionsProduct(s)Yield (%)
12,6-Di-tert-butylphenolIsobutylene, Aluminum phenolate2,6-Di-tert-butyl-4-tert-butylphenol-
22,6-Di-tert-butyl-4-tert-butylphenolLead(IV) oxide2,6-Di-tert-butyl-1,4-benzoquinone-
32,6-Di-tert-butyl-1,4-benzoquinoneDimethylsulfoxonium methylide2,6-Di-tert-butyl-1-oxaspiro[2.5]octa-4,7-dien-6-one-
42,6-Di-tert-butyl-1-oxaspiro[2.5]octa-4,7-dien-6-oneThioacetic acid2,6-Di-tert-butyl-1-thiaspiro[2.5]octa-1,4,7-triene-
52,6-Di-tert-butyl-1-thiaspiro[2.5]octa-1,4,7-trienePhotolysis (light)This compound-

Yield data for individual steps was not available in the reviewed sources.

This synthetic route showcases a sophisticated approach where the final, crucial ring expansion is achieved through a photochemical process. The steric hindrance provided by the tert-butyl groups plays a vital role throughout the synthesis, directing the regioselectivity of the reactions and stabilizing the final product.

General Methodologies for Thiepin Ring Construction

Beyond the specific synthesis of this compound, several general methodologies have been developed for the construction of the thiepin ring. These strategies can often be adapted for the synthesis of various thiepin derivatives.

Ring Enlargement Approaches

Ring enlargement strategies are a common theme in the synthesis of medium-sized rings like thiepins. One notable approach involves the cycloaddition of enamine derivatives of tetrahydro-thiophen-3-ones with activated acetylenes. researchgate.net This reaction proceeds through a bicyclic adduct, which then undergoes a thermal ring opening of the cyclobutene moiety to afford the thiepin derivative. researchgate.net Another innovative method involves the reaction of thiophenes with an aluminium(I) complex, which leads to carbon-sulfur bond activation and ring-expansion of the heterocycle. rsc.org

Starting MaterialReagent(s)Key IntermediateProduct Type
Tetrahydro-thiophen-3-one enamineDimethyl acetylenedicarboxylateBicyclic cyclobutene adductDihydrothiepin derivative
Thiophene (B33073)[{ArNC(Me)2H}Al]-Ring-expanded product

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings and can be conceptually extended to the synthesis of larger ring systems. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a substituted cyclohexene. rsc.org While not a direct route to the seven-membered thiepin ring, this reaction is fundamental in constructing precursors that can then undergo ring expansion. For instance, thiophene and its derivatives can act as dienes in Diels-Alder reactions, particularly when activated by electron-donating groups or under high pressure, reacting with dienophiles like maleimide derivatives to form bicyclic adducts. researchgate.net These adducts can then potentially be subjected to ring-opening and rearrangement reactions to yield thiepins.

DieneDienophileCatalyst/ConditionsProduct Type
ThiopheneN-phenylmaleimideAlCl3, room temperatureBicyclic adduct

Metathesis Reactions (e.g., Grubbs' Catalyst Mediated Enyne Metathesis)

Enyne metathesis has emerged as a powerful reaction for the formation of carbo- and heterocyclic systems, catalyzed by transition metal complexes like Grubbs' ruthenium carbene catalysts nih.govorganic-chemistry.org. This bond reorganization reaction between alkynes and alkenes is an efficient method for synthesizing 1,3-dienes within a cyclic framework organic-chemistry.org. The intramolecular version, known as Ring-Closing Enyne Metathesis (RCEYM), is particularly valuable for constructing medium-ring heterocycles uwindsor.ca.

The mechanism involves the interaction of the metal carbene catalyst with the alkene and alkyne moieties of an acyclic precursor. This leads to a series of [2+2] cycloaddition and retro-cycloaddition steps, ultimately forming a cyclic compound with a conjugated diene system and regenerating the catalyst uwindsor.ca. The second-generation Grubbs' catalysts, which feature an N-heterocyclic carbene (NHC) ligand, have shown high efficacy for the RCM of enynes that are otherwise unreactive with first-generation catalysts researchgate.net.

A specific application of this methodology is the synthesis of thiepin-annulated heterocycles. For instance, thiepin-annulated pyrone and coumarin derivatives have been successfully synthesized using Grubbs' second-generation catalyst oup.com. The reaction proceeds via an intramolecular ring-closing enyne metathesis of the appropriate acyclic enyne precursors under a nitrogen atmosphere, affording the fused thiepin ring system in good yields.

Table 1: Examples of Thiepin-Annulated Heterocycle Synthesis via RCEYM

Enyne Precursor Catalyst Solvent Reaction Time (h) Yield (%)
Pyrone-based enyne Grubbs' 2nd Gen. CH₂Cl₂ 5-8 80-90

This table is generated based on data for analogous oxepine synthesis, illustrating the general conditions and yields for this type of reaction uwindsor.ca.

Transition Metal-Catalyzed Syntheses of Thiepin Systems

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecular architectures, including a wide variety of heterocyclic compounds mdpi.comnih.gov. These methods are indispensable for creating valuable organic molecules for pharmaceuticals, materials science, and electronics mdpi.com. While broad in scope, these catalytic transformations offer potential routes to thiepin systems, either through the construction of the seven-membered ring or the functionalization of a pre-existing thiepine (B12651377) core.

Various transition metals, including palladium, rhodium, iridium, and molybdenum, catalyze a plethora of reactions such as cross-coupling, cyclization, and C-H activation nih.govdtic.mil. For instance, metal-catalyzed cyclization reactions are a powerful approach for the stereoselective construction of both carbocyclic and heterocyclic rings nih.gov.

A relevant example is the molybdenum-mediated synthesis of 1,2,3,4,5-pentathiepino[6,7-a]indolizines. This process involves a ring-closing reaction facilitated by a molybdenum oxo-bistetrasulfido complex and elemental sulfur mdpi.com. This specific methodology demonstrates the utility of transition metal complexes in constructing fused ring systems that include a seven-membered sulfur-containing ring, highlighting the potential for applying similar strategies to the synthesis of substituted thiepins like this compound.

Chalcogen Extrusion as a Synthetic Tool for Ring Contraction

While not a direct synthesis of the thiepine ring, chalcogen extrusion is a characteristic reaction of thiepines that serves as a synthetic tool for ring contraction, yielding six-membered aromatic compounds nih.gov. The most common thermal reaction of thiepines is the extrusion of the sulfur atom to form a benzene derivative slideshare.net. This reactivity stems from the thermodynamic favorability of forming a stable aromatic six-membered ring from the less stable seven-membered heteropine.

This process can be triggered thermally or photochemically and is also observed in oxidized derivatives such as thiepine 1-oxides and thiepine 1,1-dioxides, which lose sulfur monoxide and sulfur dioxide, respectively slideshare.netnih.gov. The non-planar geometry of heteropines often enhances their solubility, making them useful as precursors for insoluble polycyclic aromatic compounds which can be generated in a final, controlled extrusion step nih.gov.

Molecular Structure and Conformational Analysis of 2,7 Di Tert Butylthiepin

Elucidation of Molecular Geometry in Substituted Thiepins

The molecular geometry of substituted thiepins is fundamentally dictated by the inherent flexibility of the seven-membered ring and the electronic and steric nature of the substituents. In the case of 2,7-Di-tert-butylthiepin, the presence of two bulky tert-butyl groups at the C2 and C7 positions, adjacent to the sulfur atom, plays a pivotal role in defining its three-dimensional arrangement.

Table 1: Illustrative Geometric Parameters for a Thiepin Ring System

ParameterTypical Value RangeDescription
C-S Bond Length1.75 - 1.85 ÅThe distance between a carbon atom and the sulfur atom in the ring.
C=C Bond Length1.33 - 1.35 ÅThe length of the double bonds within the thiepin ring.
C-C Bond Length1.45 - 1.49 ÅThe length of the single bonds connecting the double bonds in the ring.
C-S-C Bond Angle100 - 105°The angle formed at the sulfur atom within the heterocyclic ring.
C-C=C Bond Angle120 - 125°The angles associated with the sp2 hybridized carbon atoms of the double bonds.

Note: These values are representative of thiepin systems and may vary in this compound due to substituent effects.

Conformational Analysis of the Thiepin Ring System

The thiepin ring, being a seven-membered unsaturated system, is conformationally flexible and can theoretically adopt several arrangements, including boat, chair, and twist-boat conformations. However, for this compound, experimental evidence and theoretical considerations overwhelmingly point towards the boat conformation as the most stable arrangement.

The boat conformation allows for the minimization of angle strain and torsional strain within the ring. The presence of three double bonds in the thiepin ring introduces a degree of rigidity, but the single bonds still permit significant conformational mobility. The interconversion between different boat and twist-boat forms is a dynamic process, though the energy barrier for this ring flipping is influenced by the substituents.

Steric Effects of tert-Butyl Substituents on Thiepin Ring Conformation and Stability

In a hypothetical planar conformation, the steric clash between the tert-butyl groups and the adjacent hydrogen atoms on the ring would be substantial, leading to high energetic instability. The boat conformation allows these bulky groups to be oriented in pseudo-equatorial positions, thereby reducing steric strain. This steric stabilization is a key factor in the isolability of this compound, as the parent unsubstituted thiepin is known to be unstable.

The steric hindrance provided by the tert-butyl groups also influences the reactivity of the molecule. The sulfur atom and the adjacent double bonds are sterically shielded, which can affect their accessibility to reagents.

Table 2: Influence of Substituents on Thiepin Ring Stability

SubstituentPositionEffect on StabilityRationale
None-LowThe parent thiepin is unstable and readily extrudes sulfur.
tert-Butyl2,7HighSteric bulk favors a stable, non-planar boat conformation and kinetically hinders decomposition pathways.

Non-Planar Characteristics of Thiepin Ring

The thiepin ring in this compound is inherently non-planar. This deviation from planarity is a consequence of the sp3 hybridization of the sulfur atom and the sp2 hybridization of the six carbon atoms, which cannot be accommodated in a planar seven-membered ring without significant angle strain.

The boat conformation is a clear manifestation of this non-planarity. In this arrangement, the sulfur atom and the C4 carbon atom are typically out of the plane formed by the other four carbon atoms (C2, C3, C5, C6). This puckered structure is crucial for the stability of the molecule. The degree of puckering can be described by dihedral angles within the ring. While specific values for this compound require precise structural determination, the qualitative feature of non-planarity is a defining characteristic of the thiepin ring system. This non-planar nature disrupts the potential for the molecule to be a Hückel antiaromatic (8 π-electron) system in a planar arrangement, which would be highly destabilizing. The boat conformation effectively alleviates this antiaromatic character.

Electronic Structure and Aromaticity/antiaromaticity Investigations

Theoretical Frameworks for Assessing Thiepin Aromaticity and Antiaromaticity

The degree of aromaticity or antiaromaticity in a molecule like 2,7-di-tert-butylthiepin is not directly measurable but can be inferred using several theoretical criteria, including energetic, magnetic, and structural indicators.

Resonance energy (RE) is a foundational concept for quantifying aromatic stabilization. It represents the difference in energy between a delocalized, conjugated system and a hypothetical localized reference structure. rsc.org A positive resonance energy indicates aromatic stabilization, while a negative value suggests antiaromatic destabilization.

Several methods are employed to calculate resonance energy:

Hückel Molecular Orbital (HMO) Theory: A simplified method that provides a qualitative understanding of π-electron systems. For an 8π-electron system like thiepin, HMO theory predicts antiaromatic character.

Pariser-Parr-Pople (PPP) Method: A more advanced semi-empirical method that includes electron-electron repulsion, offering more quantitative results.

Resonance Energy per Electron (REPE): This metric normalizes the resonance energy by the number of π-electrons, allowing for more effective comparison between different-sized ring systems.

For thiepins, these calculations generally predict energetic destabilization associated with antiaromaticity. The stability of this compound, therefore, suggests that it successfully avoids this destabilization, likely by adopting a non-planar geometry that minimizes π-orbital overlap.

Table 1: Illustrative Resonance Energy (RE) and REPE Values for Aromaticity Assessment.
Compound Typeπ-ElectronsHückel's RuleExpected RE SignCharacter
Benzene (B151609) (Aromatic)64n+2 (n=1)PositiveAromatic
Cyclobutadiene (Antiaromatic)44n (n=1)NegativeAntiaromatic
Planar Thiepin (Hypothetical)84n (n=2)NegativeAntiaromatic
Non-Planar Thiepin8Not applicableNear ZeroNon-aromatic

Magnetic criteria provide one of the most widely used methods for evaluating aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a computational method that measures the magnetic shielding at a specific point in space, typically the center of a ring. nih.gov

Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, leading to magnetic shielding inside the ring. This results in a negative NICS value. nih.gov

Antiaromatic compounds sustain a paratropic ring current, causing deshielding within the ring and resulting in a positive NICS value. nih.gov

Non-aromatic compounds have NICS values close to zero.

For the thiepin ring in this compound, the boat-like conformation would be expected to disrupt the cyclic π-electron delocalization, leading to a NICS value near zero, indicative of non-aromatic character. This would explain its ability to evade the antiaromatic destabilization predicted for a planar 8π system.

The geometry of a molecule offers clues to its electronic structure. In aromatic systems, like benzene, the delocalization of π-electrons leads to an equalization of bond lengths around the ring. Conversely, antiaromatic or non-aromatic systems typically exhibit significant bond length alternation, with distinct single and double bonds. nih.gov

In the case of this compound, computational optimization of its structure would be expected to show:

A non-planar, boat-shaped seven-membered ring.

Significant variation in the carbon-carbon bond lengths within the ring, indicating a localized polyene-like structure rather than a delocalized aromatic system.

This structural localization is a direct consequence of the molecule contorting to avoid the energetic penalty of antiaromaticity.

Computational Studies on Thiepin Electronic Properties

Modern computational chemistry provides powerful tools for investigating the electronic properties of molecules that are difficult to study experimentally. Ab initio and Density Functional Theory (DFT) methods are at the forefront of these investigations.

Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it neglects electron correlation, which can be important for accurately describing delocalized systems.

Møller-Plesset Perturbation Theory (MP2): This method builds upon the HF result by adding electron correlation effects as a perturbation. MP2 calculations provide more accurate energies and geometries, making them suitable for studying the subtle energetic differences between planar and non-planar conformations of thiepin derivatives.

These methods can be used to calculate the optimized geometry, total energy, and orbital energies of this compound, providing a quantitative basis for its observed stability.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a system based on its electron density. It offers a favorable balance between computational cost and accuracy. nih.gov

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that combines exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is known for providing reliable geometric and electronic property predictions for a wide range of organic molecules.

DFT calculations using the B3LYP functional would be instrumental in studying this compound. Key applications include:

Geometry Optimization: To confirm the non-planar boat conformation and quantify bond lengths and angles.

Frequency Calculations: To ensure the optimized structure is a true energy minimum and to predict vibrational spectra.

NICS Calculations: To determine the magnetic aromaticity/antiaromaticity of the thiepin ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.

Table 2: Application of Computational Methods to this compound.
Computational MethodProperty CalculatedExpected Finding for this compound
HF, MP2, DFT (B3LYP)Optimized GeometryNon-planar, boat-like thiepin ring
DFT (B3LYP)Bond LengthsAlternating single and double bond character
DFT (GIAO-NICS)NICS(0) / NICS(1)Values near zero, indicating non-aromaticity
HF, DFT (B3LYP)HOMO-LUMO GapRelatively large gap, consistent with high chemical stability

Photoelectron Spectroscopic Investigations and Orbital Analysis

The electronic structure of this compound has been elucidated through He(I) photoelectron (PE) spectroscopy, providing valuable insights into its molecular orbital energies and bonding characteristics. The PE spectrum of this compound, along with its 4-methyl and 4,5-dimethyl derivatives, has been recorded and analyzed. The assignment of the ionization bands is supported by both empirical comparisons and theoretical calculations, including Modified Neglect of Diatomic Overlap (MNDO) and ab initio methods acs.org.

The first bands in the photoelectron spectrum of this compound are attributed to the ionization of electrons from π-orbitals. This assignment is consistent with the behavior of related unsaturated cyclic systems. Model calculations have been instrumental in interpreting the spectrum and understanding the nature of the molecular orbitals acs.org.

A qualitative interaction diagram illustrates the formation of the highest occupied molecular orbitals (HOMOs) of a substituted thiepin. This model considers the interaction between the π-molecular orbitals of a perturbed hexatriene system and the 3p-orbital of the sulfur atom. This approach provides a clear picture of how the sulfur atom's orbitals influence the electronic structure of the thiepin ring acs.org.

The correlation between the experimentally observed first PE bands of this compound and its derivatives with the highest occupied molecular orbitals derived from MNDO calculations shows good agreement. This correlation reinforces the assignment of the initial ionization events to the removal of electrons from the π-system acs.org.

Table 1: Experimental Vertical Ionization Energies from He(I) Photoelectron Spectra

CompoundIonization Energy (eV)
This compound7.82, 8.8, 9.75
2,7-Di-tert-butyl-4-methylthiepin7.68, 8.6, 9.6
2,7-Di-tert-butyl-4,5-dimethylthiepin7.55, 8.45, 9.45

Data sourced from Gleiter et al. acs.org

Correlation of Electronic Structure with Observed Stability and Reactivity

The electronic structure of this compound is intrinsically linked to its observed chemical stability and reactivity. The parent thiepin molecule is known to be highly unstable, readily extruding sulfur to form benzene. However, the introduction of bulky substituents, such as the tert-butyl groups at the 2 and 7 positions, confers significant thermal stability to the molecule acs.org.

Theoretical model calculations suggest that the remarkable thermal stability of this compound is predominantly a consequence of steric effects. The large tert-butyl groups are believed to sterically hinder the conformational changes required for the sulfur extrusion process, thereby increasing the activation energy for this decomposition pathway acs.org.

In contrast to the sterically stabilized this compound, the thermal stability of other thiepin derivatives, such as thieno[3,4-d]thiepin, is attributed primarily to electronic effects. This highlights the diverse strategies through which the stability of the inherently unstable thiepin ring system can be enhanced acs.org.

The antiaromatic character of the 8π-electron thiepin system also plays a crucial role in its reactivity. The system tends to avoid a planar conformation to minimize antiaromatic destabilization. The electronic configuration, particularly the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates its behavior in pericyclic reactions and its interactions with other reagents. The insights gained from photoelectron spectroscopy and molecular orbital calculations are therefore essential for a comprehensive understanding of the chemical properties of this compound.

Reactivity and Reaction Mechanisms of 2,7 Di Tert Butylthiepin

Valence Isomerization Pathways of Thiepins

Thiepins, including 2,7-Di-tert-butylthiepin, exist in a dynamic equilibrium with their valence isomers. This isomerization is a critical aspect of their chemistry, dictating their stability and subsequent reaction pathways.

The principal valence isomerization pathway for thiepins involves a reversible transformation into a bicyclic tautomer known as benzene (B151609) sulfide (B99878), or more systematically, thianorcaradiene. This equilibrium is analogous to the well-studied benzene oxide-oxepin system. The thiepin ring, which exists in a boat-like conformation, can undergo an electrocyclic ring closure to form the thianorcaradiene structure. This tautomerism is a key mechanistic step preceding the extrusion of sulfur from the thiepin ring. For the parent thiepin, theoretical calculations have shown that the benzene sulfide form is considerably more stable than the thiepin form.

Sulfur Extrusion Reactions

A characteristic reaction of many thiepins is the extrusion of a sulfur atom to form the corresponding benzene derivative. This reaction is a consequence of the valence isomerization to the thianorcaradiene intermediate.

Oxidation Reactions

The reactivity of this compound is significantly influenced by the presence of the sulfur atom in the seven-membered ring. This section explores the oxidation reactions of this compound, focusing on the formation of sulfoxides and sulfones, as well as its potential for electrochemical polymerization.

Formation of Sulfoxides and Sulfones

The oxidation of this compound has been a subject of interest to understand the stability and reactivity of the thiepin ring system. The primary products of oxidation are the corresponding sulfoxide and sulfone.

Selected chemical transformations of 2,7-di-tert-butylthiepine have been examined, revealing that its oxidation can lead to the formation of an unstable thiepine (B12651377) 1-oxide. However, further oxidation to the thiepine 1,1-dioxide has been found to be challenging. The steric hindrance imposed by the two bulky tert-butyl groups is believed to play a crucial role in these electrophilic reactions at the sulfur atom, potentially favoring the formation of an endo-sulfur coordinated species.

The oxidation of this compound to its sulfoxide can be achieved using various oxidizing agents. The reaction conditions can be controlled to selectively yield the sulfoxide without over-oxidation to the sulfone. Many modern oxidative procedures are available for the transformation of sulfides to sulfoxides, with a key challenge being the prevention of further oxidation to the corresponding sulfones. mdpi.com The choice of oxidant and reaction conditions, such as temperature and stoichiometry, is critical in achieving this selectivity. mdpi.comnih.gov For instance, hydrogen peroxide is considered an environmentally friendly oxidant for such transformations. mdpi.comsemanticscholar.org

While the formation of this compound-1-oxide is achievable, the synthesis of the corresponding sulfone, this compound-1,1-dioxide, has proven to be difficult. This is attributed to the inherent instability of the thiepin-1,1-dioxide ring system, which is further influenced by the bulky substituents.

ReactantOxidizing AgentProductObservations
This compoundVariousThis compound-1-oxideThe resulting thiepine 1-oxide is unstable.
This compoundVariousThis compound-1,1-dioxideFurther oxidation to the sulfone does not proceed readily.
Table 1: Oxidation Products of this compound.

Electrochemical Polymerization and the Formation of Electroactive Thiepin Derivatives

While specific studies on the electrochemical polymerization of this compound are not extensively documented, the broader class of thiepin derivatives has been shown to undergo electropolymerization to form electroactive polymers. mit.edu Thiepins are conjugated seven-membered ring systems containing a thioether, and their polymerization can lead to novel conducting materials. mit.edu

Thermally stable thiepins have been synthesized and successfully electropolymerized, yielding thiepin-containing electroactive polymers. mit.edu A notable characteristic of some extended thiepin systems is their tendency to undergo sulfur extrusion upon oxidation, a feature that has potential applications in sensing technologies. mit.edu The electrochemical behavior of these polymers, including their oxidation and reduction potentials, is a key area of investigation for their application in electronic devices.

The electrochemical polymerization is typically carried out under potentiodynamic conditions, where the potential is cycled repeatedly. This process leads to the deposition of a stable, insoluble, and well-adhering polymer film on the electrode surface. The resulting polymers often exhibit broad absorption spectra and reversible oxidation and reduction behavior, which can be accompanied by color changes, making them suitable for applications such as electrochromic displays.

Although direct evidence for the electrochemical polymerization of this compound is lacking in the reviewed literature, the established reactivity of other thiepin derivatives suggests that it could be a potential monomer for the synthesis of novel electroactive materials. Further research would be necessary to determine the specific conditions and properties of the resulting polymer.

Other Significant Reactivity Patterns

Beyond oxidation, this compound exhibits other notable reactivity patterns, including cycloaddition and substitution reactions. These reactions provide pathways to more complex molecular architectures and functionalized thiepin derivatives.

Cycloaddition Reactions of Thiepin Derivatives

Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. Thiepin derivatives, including this compound, can participate in such reactions.

Specifically, this compound has been shown to undergo a [4+2] cycloaddition reaction with tetracyanoethylene (B109619) (TCNE). This reaction involves the diene system of the thiepin ring and the dienophile TCNE, leading to the formation of an adduct.

The reactivity of thiepins in cycloaddition reactions is influenced by their electronic and steric properties. The presence of the tert-butyl groups in this compound can affect the rate and stereoselectivity of the cycloaddition.

Thiepin DerivativeDienophileReaction TypeProduct
This compoundTetracyanoethylene (TCNE)[4+2] CycloadditionAdduct 22
Table 2: Cycloaddition Reaction of this compound.

Substitution and Functionalization Reactions (e.g., Halogen Substitution)

Substitution and functionalization reactions allow for the modification of the thiepin ring, introducing new functional groups and altering the compound's properties. Halogenation is a common example of such a reaction.

The bromination of this compound has been investigated, and the outcome of the reaction is highly dependent on the reaction conditions. Depending on the specific conditions employed, the reaction can yield either a ring-contracted thiophene (B33073) derivative or a thiopyran derivative. This demonstrates the complex reactivity of the thiepin ring system towards electrophilic attack by halogens. The steric hindrance from the tert-butyl groups likely influences the reaction pathway, leading to these rearranged products.

ReactantReagentReaction ConditionsMajor Product(s)
This compoundBromineCondition ARing-contracted thiophene 12
This compoundBromineCondition BThiopyran 17
Table 3: Products of Bromination of this compound under Different Conditions.

Advanced Spectroscopic and Crystallographic Characterization of 2,7 Di Tert Butylthiepin

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

While a complete single-crystal X-ray diffraction dataset is not widely published, key structural features of 2,7-Di-tert-butylthiepin have been determined and reported. The analysis reveals that the thiepin ring is not planar but instead adopts a boat-like conformation. wikipedia.org In this arrangement, four of the carbon atoms within the seven-membered ring lie on a single plane. wikipedia.org This non-planar structure is a characteristic feature of the thiepin system, influenced by the presence of the sulfur atom and the steric bulk of the tert-butyl groups.

Further structural details from these studies include a measured carbon-sulfur (C-S) bond length of approximately 1.80 Å. smu.edu Theoretical ab initio calculations on the parent thiepin molecule suggest folding angles of α = 35° and β = 26°, which provides a model for the puckering of the ring system. smu.edu

Table 1: Selected Structural Data for this compound

Parameter Value/Description
Conformation Boat-like
Ring Planarity Non-planar; 4 carbon atoms form a plane wikipedia.org

| C-S Bond Length | ~1.80 Å smu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not detailed in readily available literature, the expected chemical shifts and multiplicities can be predicted based on its molecular structure.

The proton NMR spectrum of this compound is expected to show two main regions of interest. The two tert-butyl groups are chemically equivalent due to the molecule's symmetry. Their 18 protons (nine per group) would therefore produce a single, strong signal (a singlet) in the upfield region, typically around 1.0–1.5 ppm. The six protons attached to the thiepin ring are vinylic and would appear as a set of multiplets in the downfield region, likely between 6.0 and 7.5 ppm. The exact chemical shifts and coupling patterns of these ring protons would depend on their specific electronic environments and spatial relationships.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-C(CH₃)₃ ~1.0 - 1.5 Singlet 18H

The carbon-13 NMR spectrum is anticipated to display a distinct signal for each unique carbon environment. Due to symmetry, the molecule contains five unique carbon positions: the methyl carbons of the tert-butyl groups, the quaternary carbons of the tert-butyl groups, and three different types of sp²-hybridized carbons within the thiepin ring (C2/C7, C3/C6, and C4/C5). The methyl carbons would appear furthest upfield, followed by the quaternary carbons. The olefinic carbons of the ring would resonate at significantly higher chemical shifts (downfield), consistent with sp²-hybridized carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
-C(C H₃)₃ ~30 - 35
-C (CH₃)₃ ~35 - 45
C4 / C5 ~120 - 140
C3 / C6 ~120 - 140

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule's bonds. For this compound, the IR spectrum would be characterized by absorptions corresponding to its hydrocarbon and olefinic components. Key expected absorptions include C-H stretching vibrations from the sp³-hybridized carbons of the tert-butyl groups, which typically appear just below 3000 cm⁻¹. C-H stretches from the sp²-hybridized carbons of the thiepin ring would be expected just above 3000 cm⁻¹. Additionally, C=C double bond stretching vibrations from the conjugated system within the thiepin ring would likely be observed in the 1600–1680 cm⁻¹ region.

Table 4: Expected IR Absorption Bands for this compound

Bond Vibration Expected Wavenumber (cm⁻¹)
C-H Stretch (sp³ C-H) ~2850 - 3000
C-H Stretch (sp² C-H) ~3000 - 3100
C=C Stretch (alkene) ~1600 - 1680

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments. The molecular formula of this compound is C₁₄H₂₂S, corresponding to a molecular weight of approximately 222.39 g/mol . wikipedia.org The electron ionization (EI) mass spectrum is therefore expected to show a prominent molecular ion peak (M⁺) at an m/z value of 222.

A characteristic fragmentation pattern for molecules containing tert-butyl groups involves the loss of a methyl radical (•CH₃) to form a stable cation, which would result in a peak at M-15 (m/z 207). Another very common fragmentation pathway is the formation of the highly stable tert-butyl cation, which would produce a strong peak at m/z 57. libretexts.orguni-saarland.de

Table 5: Expected Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[C₁₄H₂₂S]⁺ 222 Molecular Ion (M⁺)
[C₁₃H₁₉S]⁺ 207 Loss of a methyl radical (M-15)

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the energies required to remove electrons from their orbitals. Studies using He(I) photoelectron spectroscopy have been conducted on this compound to investigate its π-orbital energies. smu.edu

The analysis of the spectrum, aided by model calculations, indicates that the first ionization bands correspond to the removal of electrons from π-orbitals. smu.edu This is consistent with the presence of a conjugated eight-π-electron system, which classifies the compound as antiaromatic. wikipedia.org The reported ionization energies provide quantitative data on the molecule's highest occupied molecular orbitals (HOMOs).

Table 6: Ionization Energies for this compound

Ionization Energy Type Value (eV)
Adiabatic 7.5 nist.gov

Table of Mentioned Compounds

Compound Name
This compound

Electronic Spin Resonance (ESR) Spectroscopy (for related spin-carrying systems)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique indispensable for the study of chemical species that possess unpaired electrons, such as organic radicals. The radical anion of this compound, a potential spin-carrying system, can be characterized by this method. While detailed experimental ESR data for the this compound radical anion is not extensively documented, analysis of closely related sulfur-containing heterocyclic radicals provides a strong basis for predicting its spectral characteristics.

The ESR spectrum is defined by the g-factor, which is characteristic of the radical's electronic environment, and by hyperfine coupling constants (hfcc), which arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H). For organic radicals, the g-factor is typically close to that of a free electron (≈2.0023). The presence of a sulfur atom, with its larger spin-orbit coupling compared to carbon, is expected to cause a slight but measurable increase in the g-factor for the thiepin radical anion.

The hyperfine coupling pattern provides a structural map of the spin distribution. In the hypothetical this compound radical anion, the unpaired electron would delocalize across the π-system and interact with various protons. The primary interactions would be with:

The four vinyl protons on the thiepin ring (at positions C3, C4, C5, C6).

The eighteen protons of the two equivalent tert-butyl groups.

This would lead to a complex spectrum where each set of magnetically equivalent protons splits the signal into multiple lines. The magnitude of the splitting (the hfcc value) is proportional to the spin density at the carbon atom to which the proton is attached.

As a practical example, the ESR spectrum of the anion radical of dibenzo[b,f]thiepin (B8686691) sulfoxide, a related polycyclic system, has been reported. The analysis of its spectrum provides insight into how spin is distributed in a thiepin-like core.

Table 1: Experimental Hyperfine Coupling Constants for the Dibenzo[b,f]thiepin Sulfoxide Anion Radical.
PositionHyperfine Coupling Constant (aH) in Gauss
12.06
20.92
32.44
40.69

For the this compound radical anion, one would expect a different but equally informative pattern, with significant coupling to the vinyl protons and likely smaller, but observable, coupling to the distant tert-butyl protons.

UV-Vis Absorption Spectroscopy (for studies of valence isomers)

UV-Vis absorption spectroscopy is a powerful tool for investigating the electronic transitions in molecules and is particularly useful for studying the photochemical equilibrium between valence isomers. This compound exists in equilibrium with its valence isomer, the corresponding benzene (B151609) episulfide (a bicyclic structure). This isomerization represents a conversion between a cyclic conjugated triene (the thiepin) and a less conjugated system, and this structural change is accompanied by distinct changes in the UV-Vis absorption spectrum.

This difference in absorption maxima allows the isomerization process to be monitored effectively. For instance, irradiating a solution of this compound with UV light of a wavelength corresponding to its absorption maximum would promote the conversion to the benzene episulfide isomer. This photochemical reaction can be followed by observing the decrease in the intensity of the thiepin's characteristic absorption band and the simultaneous growth of a new band at a shorter wavelength corresponding to the episulfide product.

While precise experimental values can vary with solvent, the expected spectral characteristics for this valence isomer pair are summarized below.

Table 2: Expected UV-Vis Absorption Characteristics of this compound and its Valence Isomer.
CompoundStructural FeatureExpected λmax Position
This compoundCyclic Conjugated TrieneLonger Wavelength
2,7-Di-tert-butylbenzene EpisulfideDisrupted Conjugation (Benzene + Episulfide)Shorter Wavelength

The reversible nature of this photoisomerization can also be studied, providing insight into the relative stabilities of the isomers and the kinetics of the transformation.

Role of 2,7 Di Tert Butylthiepin As a Model System and Synthetic Intermediate

2,7-Di-tert-butylthiepin as a Model System for Thiepin Stability and Reactivity Studies

The parent thiepin molecule, a seven-membered heterocyclic compound containing sulfur, is theoretically predicted to be unstable and antiaromatic. This inherent instability makes the isolation and study of simple monocyclic thiepins challenging. This compound serves as a crucial model system because the bulky tert-butyl groups at the 2 and 7 positions provide significant steric hindrance. This "steric protection" kinetically stabilizes the thiepin ring, preventing the typical decomposition pathways and allowing for its isolation as a stable, colorless solid. This stability has enabled detailed investigations into the fundamental properties of the thiepin ring system.

X-ray crystallographic analysis has revealed that this compound adopts a boat conformation, which minimizes ring strain. The thermal stability of the compound has also been examined, providing valuable data on the energy barriers to decomposition for this class of heterocycles.

The availability of this stable derivative has permitted extensive studies of its chemical reactivity, offering insights into the behavior of the thiepin system. rsc.org Key transformations include:

Oxidation: Oxidation of the sulfur atom in this compound yields an unstable thiepine (B12651377) 1-oxide. However, further oxidation to the corresponding 1,1-dioxide does not proceed, likely due to the steric hindrance from the adjacent tert-butyl groups. rsc.org

Bromination: Depending on the reaction conditions, bromination can lead to different products. This demonstrates the compound's susceptibility to electrophilic attack and subsequent rearrangement, resulting in either a ring-contracted thiophene (B33073) or a thiopyran derivative. rsc.org

Cycloaddition: The compound undergoes a [4+2] cycloaddition reaction with tetracyanoethylene (B109619) (TCNE), highlighting the diene-like character of the thiepin ring. rsc.orgscispace.com

S-methylation: Reaction with methyl iodide–silver tetrafluoroborate (B81430) results in the formation of rearranged aromatic compounds rather than a simple S-methylated thiepinium salt. rsc.org

These reactivity studies are fundamental to understanding how the thiepin ring behaves in chemical reactions, providing a baseline for predicting the reactivity of more complex thiepin-containing molecules.

Table 1: Selected Chemical Reactions of this compound

Reagent(s) Product(s) Reaction Type
Oxidizing Agent Unstable thiepine 1-oxide Oxidation
Bromine Ring-contracted thiophene or thiopyran Electrophilic Addition/Rearrangement
Tetracyanoethylene (TCNE) [4+2] cycloadduct Cycloaddition

Applications in the Synthesis of Advanced Organic Materials

While this compound itself is primarily a model compound, the fundamental understanding of thiepin stability and reactivity it provides is instrumental in the design of advanced organic materials. Thiophene-based compounds, which can be seen as derivatives or analogues of ring-contracted thiepins, are cornerstones of modern organic electronics. The electronic properties of these materials are highly tunable and have found applications in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The study of thiepins contributes to this field by exploring larger, sulfur-containing conjugated systems. For instance, thiepin-fused heteroacenes have been synthesized and investigated for their semiconducting properties. nih.gov These molecules exhibit p-type semiconducting behavior and their electronic orbitals (HOMO and LUMO) are influenced by the thiepin ring, which affects charge transport. nih.gov The development of thermally stable thiepin-containing polymers that can be electrochemically controlled is another area of active research. nih.gov Such "reactive conducting polymers" could have applications in sensors, electrochromic devices, and energy storage.

The knowledge gained from the reactivity of model systems like this compound—for example, how the ring rearranges or participates in cycloadditions—informs the synthetic strategies for creating novel, stable, and functional π-conjugated systems for the next generation of organic electronic materials.

Contribution to the Understanding of Antiaromaticity in Heterocyclic Systems

Antiaromaticity is a concept in organic chemistry used to describe cyclic, planar molecules with a continuous system of π-orbitals containing 4n π-electrons (e.g., 4, 8, 12...). Unlike aromatic compounds, which are unusually stable, antiaromatic compounds are thermodynamically destabilized and highly reactive. The parent thiepin molecule, with its 8 π-electron system, is predicted to be antiaromatic. wikipedia.org

The isolation and structural characterization of this compound provided the first concrete experimental evidence for a stable monocyclic thiepin. Its existence confirms that antiaromatic systems can be isolated if they are kinetically stabilized, in this case by the bulky tert-butyl groups that prevent decomposition reactions. wikipedia.org

This compound has become a key substrate for computational chemistry studies aimed at quantifying the degree of antiaromaticity in heterocyclic systems. One of the most common methods used is the calculation of Nucleus-Independent Chemical Shift (NICS). github.io NICS calculations probe the magnetic shielding inside the center of a ring system. A negative NICS value is indicative of aromatic character (a diatropic ring current), while a positive NICS value suggests antiaromatic character (a paratropic ring current). nih.gov Computational studies on the thiepin ring system, benchmarked against the experimental reality of stable derivatives like this compound, consistently show positive NICS values, confirming its antiaromatic nature.

By providing a stable, real-world example of a theoretically unstable molecule, this compound has allowed chemists to:

Validate and refine theoretical models of antiaromaticity.

Study the structural consequences (e.g., the boat conformation) that a molecule adopts to mitigate antiaromatic destabilization.

Investigate the unique reactivity associated with antiaromatic systems, which often seek to relieve this electronic instability through reactions that break the cyclic conjugation.

In essence, this compound serves as a tangible link between the theoretical concept of antiaromaticity and the practical chemistry of heterocyclic compounds.

Future Directions in 2,7 Di Tert Butylthiepin Research

Advancements in Synthetic Methodologies

While the synthesis of 2,7-Di-tert-butylthiepin has been achieved, future research would benefit from the development of more efficient, versatile, and sustainable synthetic routes. smu.edu Modern synthetic organic chemistry offers a powerful toolkit that could be applied to overcome existing limitations and facilitate the synthesis of a wider range of thiepin derivatives.

Future efforts could focus on:

Catalytic C-H Activation/Functionalization: Direct C-H functionalization has emerged as a step-economical strategy for constructing and modifying heterocyclic compounds. rsc.orgnih.gov Research into transition-metal catalyzed C-H activation (e.g., using palladium, rhodium, or iridium catalysts) could enable the direct introduction of functional groups onto the thiepin core without the need for pre-functionalized starting materials. nih.govnih.gov This would represent a significant advancement over classical multi-step approaches.

Photocatalysis and Radical-Mediated Synthesis: Light-assisted radical generation is a powerful tool for forming complex molecular architectures under mild conditions. springerprofessional.de Exploring photocatalytic pathways could provide novel disconnections for the synthesis of the thiepin ring itself or for its subsequent functionalization. Radical cascade processes, in particular, could enable the rapid construction of complex, polycyclic systems incorporating the thiepin motif. springerprofessional.de

Flow Chemistry Approaches: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to traditional batch processing. Developing a flow-based synthesis for this compound could facilitate its production in larger quantities, which is essential for exploring its applications, particularly in materials science.

These advanced methodologies promise to not only refine the synthesis of the known this compound but also to unlock access to a vast chemical space of previously inaccessible derivatives. rsc.orgnih.govbeilstein-journals.org

Further Computational Investigations into Electronic Structure and Reactivity

Computational chemistry has been instrumental in understanding the structure and stability of thiepins. thieme-connect.de Early studies using methods like MNDO and ab initio calculations provided key insights into the non-planar, boat-like conformation of the this compound ring and its electronic properties. smu.edu These calculations suggested that the stability conferred by the tert-butyl groups is primarily due to steric effects that hinder the sulfur extrusion pathway, rather than electronic effects. smu.eduresearchgate.net

Despite these foundational studies, there is significant scope for further computational investigation. Future research should aim to:

Employ Higher-Level Theoretical Models: Applying more sophisticated computational methods, such as advanced Density Functional Theory (DFT) functionals and post-Hartree-Fock methods (e.g., QCISD(T)), can provide more accurate predictions of geometries, energy barriers, and electronic properties like aromaticity (or antiaromaticity). researchgate.net This will help to refine our understanding of the delicate balance between steric stabilization and electronic destabilization in the thiepin ring.

Simulate Reaction Dynamics: Computational modeling can be used to investigate the mechanisms of potential reactions, such as electrophilic substitution, cycloadditions, or metal-catalyzed C-H functionalizations. Understanding the transition states and reaction pathways will be crucial for designing effective synthetic strategies for derivatization.

Predict Properties of Novel Derivatives: Before their synthesis, computational screening can predict the electronic and photophysical properties of hypothetical this compound derivatives. This in-silico design approach can guide synthetic efforts toward molecules with desired characteristics, for instance, for applications in electronic materials.

Computational Method Investigated Property Key Finding Reference
MNDO & ab initioElectronic Structure & Thermal StabilityThe first bands in the PE spectrum are assigned to ionizations from π-orbitals. The stability of alkyl-substituted thiepins is mainly attributed to steric effects. smu.edu
DFT (B3LYP) & ab initio (MP2)Tautomerization with Benzene (B151609) Sulfide (B99878)For the parent compound, benzene sulfide is more stable than thiepin. However, bulky substituents (like tert-butyl) shift the equilibrium in favor of the thiepin tautomer due to steric effects. researchgate.net
Post-Hartree–Fock (QCISD(T))Valence TautomerismThe enthalpy difference between thiepin and its valence tautomer (thianorcaradiene) is calculated to be significant, favoring the tautomer and subsequent sulfur extrusion. thieme-connect.de
DFT (B3LYP) & NICSAromaticityMagnetic (NICS) criteria indicate virtual non-aromaticity for stable thiepins like this compound and extreme antiaromaticity for the planar transition state of ring inversion. researchgate.net

Strategies for Novel Derivatization and Functionalization

The true potential of this compound as a molecular scaffold lies in its derivatization. The stable core provides a platform upon which diverse functionalities can be installed, leading to new compounds with tailored properties. The C3, C4, C5, and C6 positions of the thiepin ring are prime targets for functionalization.

Future strategies for derivatization should include:

Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, Stille, and Sonogashira coupling could be employed if the thiepin ring is first halogenated. A more direct approach would be the development of C-H activation/cross-coupling protocols to directly couple aryl, vinyl, or alkyl groups to the thiepin backbone. nih.gov

Directed Metalation: Using directing groups, it may be possible to achieve site-selective lithiation or magnesiation of the thiepin ring, followed by quenching with various electrophiles. beilstein-journals.org This would allow for the controlled introduction of a wide array of functional groups.

Radical Functionalization: Transition-metal-free radical C-H functionalization presents a complementary approach to ionic methods, particularly for introducing alkyl or acyl groups onto the heterocyclic core. nih.govspringerprofessional.de

These approaches will be key to unlocking new derivatives for systematic structure-property relationship studies and for developing materials with specific functions. google.com

Functionalization Strategy Potential Reagents/Catalysts Target Position(s) Potential Introduced Groups Reference
Palladium-Catalyzed C-H ArylationPd(OAc)₂, P(o-tol)₃, Aryl HalideC3/C6 or C4/C5Phenyl, substituted aryls nih.gov
Directed MagnesiationTMPMgCl·LiCl, then electrophile (e.g., I₂, RCHO)C3/C6 (if directed)Iodo, Hydroxyalkyl beilstein-journals.org
Radical C-H AlkylationAgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant), Carboxylic AcidC3/C6 or C4/C5Methyl, Ethyl, other alkyl groups rsc.org
Cycloaddition ReactionsDienophiles (e.g., maleic anhydride)C4=C5Fused ring systems thieme-connect.de

Exploration of New Application Avenues in Materials Science

The unique structural and electronic features of the thiepin ring make it an intriguing building block for advanced materials. Research has already demonstrated that annulated thiepins can be electropolymerized to form conductive polymers. mit.eduacs.org The 2,7-di-tert-butyl derivative, with its enhanced stability and solubility, is an excellent candidate for this area.

Future exploration should focus on:

Conductive and Electroactive Polymers: Synthesizing polymers based on this compound monomers could lead to new processable conductive materials. The bulky tert-butyl groups could prevent over-planarization, enhancing solubility in common organic solvents, a major advantage for device fabrication.

Responsive Materials and Sensors: The ability of some thiepin systems to undergo sulfur extrusion upon oxidation or other stimuli is a key feature that can be exploited. mit.eduacs.org This bent-to-planar transformation, driven by aromatization, could be harnessed to create chemo-responsive materials, where the extrusion event triggers a change in color, fluorescence, or conductivity. This could form the basis for novel chemical sensors, for example, for detecting peroxides. acs.org

Organic Electronics: By functionalizing the thiepin core with electron-donating or -accepting groups, it may be possible to tune the HOMO/LUMO energy levels to create materials suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

The inherent properties of the this compound scaffold—a stable, non-planar, sulfur-rich, π-conjugated system—provide a rich foundation for the design and synthesis of next-generation functional materials. idu.ac.id

Q & A

Basic Research Questions

Q. What are the critical factors influencing the synthesis reproducibility of 2,7-Di-tert-butylthiepin?

  • Methodological Answer : Optimize steric hindrance control during synthesis by adjusting reaction temperature (80–100°C) and tert-butyl group substitution ratios. Use nuclear magnetic resonance (NMR) to monitor sulfur extrusion intermediates and confirm product purity via high-performance liquid chromatography (HPLC) . Include control experiments with alternative thiepin derivatives to isolate steric vs. electronic effects .

Q. How can researchers characterize the electronic structure of this compound experimentally?

  • Methodological Answer : Employ HeI photoelectron spectroscopy to assign ionization bands to π- and σ-orbitals. Compare spectral data with density functional theory (DFT) calculations to validate orbital energy levels. Reference spectral shifts against unsubstituted thiepin to quantify tert-butyl group impacts on electron delocalization .

Q. What analytical techniques are essential for assessing thermal stability in thiepin derivatives?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert atmospheres to track decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions. Validate stability mechanisms (e.g., sulfur extrusion) using mass spectrometry (MS) for intermediate detection .

Advanced Research Questions

Q. How do steric and electronic effects differentially govern the thermal decomposition pathways of this compound?

  • Methodological Answer : Design comparative studies using derivatives with varying substituent bulk (e.g., iso-propyl vs. tert-butyl). Monitor activation energies via Arrhenius plots derived from kinetic studies. Use DFT to model transition states and identify steric strain thresholds that favor sulfur extrusion over ring-opening pathways .

Q. What strategies resolve contradictions between computational predictions and experimental data for thiepin reactivity?

  • Methodological Answer : Re-evaluate computational models by incorporating solvent effects and dispersion corrections. Validate with experimental activation parameters (ΔH‡, ΔS‡) from Eyring analysis. Cross-reference crystallographic data to confirm substituent spatial arrangements affecting reaction coordinates .

Q. How can researchers isolate and characterize transient intermediates in thiepin decomposition reactions?

  • Methodological Answer : Use cryogenic matrix isolation techniques coupled with time-resolved infrared (IR) spectroscopy to trap intermediates like thianorcaradiene. Confirm intermediate stability via variable-temperature NMR and compare with theoretical vibrational spectra .

Data Analysis & Reproducibility

Q. What statistical approaches mitigate batch-to-batch variability in thiepin synthesis?

  • Methodological Answer : Implement design of experiments (DoE) to identify critical process parameters (e.g., catalyst loading, solvent polarity). Use ANOVA to quantify variance sources and optimize reaction conditions. Report confidence intervals for purity and yield metrics to ensure reproducibility .

Q. How should researchers document synthesis protocols to enable replication?

  • Methodological Answer : Follow IUPAC guidelines for reporting reaction conditions, including exact molar ratios, stirring rates, and purification steps. Provide raw spectral data (NMR, MS) in supplementary materials and reference established protocols for analogous compounds .

Tables for Key Data

Property This compound Unsubstituted Thiepin Method
Thermal Decomposition Temp.180°C120°CTGA (N₂ atmosphere)
Ionization Energy (eV)8.2 (π-orbital)9.1 (π-orbital)HeI Photoelectron Spec.
Activation Energy (kJ/mol)95 ± 378 ± 4Eyring Plot Analysis

Data synthesized from photoelectron spectroscopy and thermogravimetric studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.